Anti-Inflammatory Potency: Sativanone is the Most Active Flavonoid from D. odorifera in LPS-Stimulated RAW264.7 Macrophages (NO Release Assay)
In a head-to-head comparison of six flavonoids isolated from Dalbergia odorifera heartwood, sativanone (compound I) demonstrated the strongest inhibition of LPS-induced nitric oxide (NO) release in RAW264.7 macrophages, with an IC50 of 12.48 µg/mL. By contrast, the closest in-class comparators isoliquiritigenin (compound III), naringenin (compound IV), and liquiritigenin (compound V) exhibited IC50 values of 18.33, 42.59, and 29.43 µg/mL respectively—1.5- to 3.4-fold weaker [1]. Compounds II and VI showed no detectable anti-inflammatory activity at 50 µg/mL, confirming that the activity is not a general class property but is specific to the substitution pattern of sativanone [1].
| Evidence Dimension | Inhibition of LPS-induced NO release (anti-inflammatory activity) |
|---|---|
| Target Compound Data | IC50 = 12.48 µg/mL |
| Comparator Or Baseline | Isoliquiritigenin IC50 = 18.33 µg/mL; Naringenin IC50 = 42.59 µg/mL; Liquiritigenin IC50 = 29.43 µg/mL |
| Quantified Difference | Sativanone is 1.5× more potent than isoliquiritigenin, 3.4× more potent than naringenin, and 2.4× more potent than liquiritigenin |
| Conditions | LPS-stimulated RAW264.7 murine macrophages; NO measured by Griess assay; concentration range 3.125–50 µg/mL |
Why This Matters
Researchers selecting an anti-inflammatory flavonoid from the D. odorifera structural family should prioritize sativanone to achieve the highest potency in cell-based NO inhibition models, reducing compound amount needed per experiment.
- [1] Wang J, et al. [Anti-inflammation of flavonoid compounds from Dalbergia odorifera T. Chen in lipopolysaccharide stimulated RAW264.7 macrophages]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2013. PMID: 23837974. View Source
